molecular formula C22H17N3O6 B2872858 3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618874-21-8

3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2872858
CAS No.: 618874-21-8
M. Wt: 419.393
InChI Key: KSVNMRUNCKPWDR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolone family, characterized by a five-membered lactam ring with diverse substituents that modulate its physicochemical and biological properties. Key structural features include:

  • 4-Methylbenzoyl group: Enhances lipophilicity and may influence metabolic stability.
  • 4-Nitrophenyl group: An electron-withdrawing substituent that impacts electronic distribution and reactivity.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6/c1-12-3-5-15(6-4-12)20(26)18-19(14-7-9-16(10-8-14)25(29)30)24(22(28)21(18)27)17-11-13(2)31-23-17/h3-11,19,26H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWOMRBEXZZHEP-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The compound features:

  • A hydroxyl group at the 3-position.
  • A 4-methylbenzoyl group at the 4-position.
  • A 5-methylisoxazol-3-yl group at the 1-position.
  • A 4-nitrophenyl group at the 5-position.

This configuration may influence its biological properties, including potential interactions with various biological targets.

Kinase Inhibition

Pyrrolone derivatives have been noted for their potential as kinase inhibitors, which are critical in cancer treatment. While specific data on this compound is scarce, similar structures have shown promise in inhibiting various kinases, suggesting that this compound may have similar properties.

Anti-inflammatory Effects

Compounds with pyrrolone structures have exhibited anti-inflammatory properties. The presence of hydroxyl groups in these compounds often correlates with reduced inflammation markers in vitro and in vivo models. This suggests that 3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one could also possess anti-inflammatory activity.

Antioxidant Activity

The hydroxyl group present in the compound may contribute to antioxidant properties. Compounds with similar functional groups have demonstrated the ability to scavenge free radicals and reduce oxidative stress in various biological systems.

Case Studies and Research Findings

StudyFindings
Study on Pyrrolone Derivatives Several pyrrolone derivatives were tested for their kinase inhibition potential, showing effective inhibition against specific cancer cell lines.
Anti-inflammatory Assays Compounds structurally related to 3-hydroxy-4-(4-methylbenzoyl) exhibited significant reductions in inflammatory cytokines in macrophage models.
Antioxidant Studies Research indicated that hydroxylated pyrrolones can effectively reduce oxidative stress markers in cellular models, supporting potential antioxidant applications.

Synthesis Methods

The synthesis of this compound likely involves multi-step processes that include:

  • Formation of the pyrrolone core through cyclization reactions.
  • Introduction of substituents via electrophilic aromatic substitution or nucleophilic addition reactions.
  • Modification of functional groups , such as hydroxylation or nitration, to achieve desired biological activities.

Specific reaction conditions would depend on the chosen synthetic route and starting materials.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally related pyrrolone derivatives, focusing on substituent variations and their implications.

Core Substituent Variations

Compound Name Key Substituents Structural Implications Reference
3-Hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one (Target Compound) 4-Methylbenzoyl, 5-methylisoxazol-3-yl, 4-nitrophenyl Balanced lipophilicity; moderate steric bulk; strong electron-withdrawing nitro group. N/A
4-(4-Chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one 4-Chlorobenzoyl, 5-methyl-1,3,4-thiadiazol-2-yl, 3-nitrophenyl Increased polarity (Cl); thiadiazole enhances π-stacking; meta-nitro reduces resonance.
4-(4-Butoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one 4-Butoxybenzoyl, 4-chlorophenyl, 5-methyl-1,3,4-thiadiazol-2-yl High lipophilicity (butoxy); chloro-phenyl enhances halogen bonding.
5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 5-Methyl-3-(4-nitrophenyl)isoxazol-4-yl, carbothioamide Thioamide introduces H-bonding; isoxazole-nitrophenyl enhances π-π interactions.

Functional Group Analysis

  • Benzoyl Derivatives :

    • 4-Methylbenzoyl (Target): Moderate lipophilicity (logP ~3.2 estimated) due to methyl group.
    • 4-Chlorobenzoyl (): Higher polarity (Cl substituent) with logP ~2.6.
    • 4-Butoxybenzoyl (): Significantly lipophilic (logP ~5.1), favoring membrane permeability.
  • Heterocyclic Moieties :

    • Isoxazole (Target and ): Offers H-bond acceptor sites (N-O) and planar geometry for target binding.
    • Thiadiazole (): Sulfur atom enhances polarizability and π-stacking capacity.
  • Aromatic Nitro Groups: 4-Nitrophenyl (Target): Para-substitution maximizes resonance stabilization and electron withdrawal.

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